3-Fluoro-4-methyl-5-nitrophenol
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Overview
Description
3-Fluoro-4-methyl-5-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methyl-5-nitrophenol typically involves the nitration of 3-Fluoro-4-methylphenol. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, tin(II) chloride (SnCl2)
Substitution: Halogenating agents, nitrating agents, sulfonating agents
Major Products Formed:
Oxidation: Quinones, carboxylic acids
Reduction: Aminophenols
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols
Scientific Research Applications
3-Fluoro-4-methyl-5-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Fluoro-4-methyl-5-nitrophenol exerts its effects depends on its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules. The phenolic hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity to enzymes or receptors.
Comparison with Similar Compounds
3-Fluoro-4-methylphenol: Lacks the nitro group, making it less reactive in certain redox reactions.
4-Fluoro-3-nitrophenol: Similar structure but with different positioning of the methyl group, affecting its chemical behavior.
3-Fluoro-2-methyl-5-nitrophenol: Similar but with a different substitution pattern, leading to variations in reactivity and applications.
Uniqueness: 3-Fluoro-4-methyl-5-nitrophenol is unique due to the specific positioning of its substituents, which influences its chemical reactivity and potential applications. The combination of a fluorine atom, a methyl group, and a nitro group on the phenol ring provides a distinct set of properties that can be exploited in various scientific and industrial contexts.
Properties
IUPAC Name |
3-fluoro-4-methyl-5-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-4-6(8)2-5(10)3-7(4)9(11)12/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSZLJUZZXVJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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